Tofogliflozin - 903565-83-3

Tofogliflozin

Catalog Number: EVT-285910
CAS Number: 903565-83-3
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofogliflozin is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor. [, ] It is classified as an antidiabetic drug and plays a significant role in scientific research exploring new avenues for treating type 2 diabetes mellitus (T2DM) and its associated complications. [, ] Tofogliflozin's primary function is to lower blood glucose levels by promoting glucose excretion in urine. [] This is achieved through the selective inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. [, ]

Glimepiride

Relevance: Glimepiride was studied alongside tofogliflozin in several studies for comparison of their efficacy and impact on various parameters like glycemic control, body composition, and liver health. For instance, one study found that both tofogliflozin and glimepiride improved liver histology and metabolic markers in patients with type 2 diabetes and NAFLD, although tofogliflozin showed a more favorable effect on fibrosis []. Another study found that while both drugs effectively controlled blood glucose levels, tofogliflozin was more effective in reducing glycemic variability when combined with insulin glargine [].

Dapagliflozin

Relevance: Dapagliflozin shares a similar mechanism of action with tofogliflozin, promoting urinary glucose excretion. Both drugs have been investigated for their effects on glycemic control, cardiovascular events, and other diabetes-related complications. Studies comparing dapagliflozin and tofogliflozin in combination with insulin glargine found that both drugs improved glycemic control, but tofogliflozin was associated with a lower risk of hypoglycemia [].

Empagliflozin

Relevance: Empagliflozin, like tofogliflozin, works by inhibiting SGLT2 in the kidneys, increasing urinary glucose excretion, and lowering blood glucose levels. Both drugs have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes [, ].

Ipragliflozin

Relevance: Ipragliflozin, similar to tofogliflozin, exerts its anti-diabetic effect by inhibiting SGLT2 in the kidneys, leading to increased glucose excretion in urine. A head-to-head study comparing tofogliflozin and ipragliflozin in combination with insulin glargine found that while both drugs improved glycemic control, tofogliflozin demonstrated superior control over glycemic variability, particularly in reducing nocturnal hypoglycemia and postprandial glucose spikes [].

Phlorizin

Relevance: Unlike tofogliflozin, which selectively inhibits SGLT2, phlorizin inhibits both SGLT1 and SGLT2. This difference in selectivity makes tofogliflozin a potentially safer option for managing hyperglycemia as it poses a lower risk of hypoglycemia compared to non-selective SGLT inhibitors like phlorizin []. Research comparing tofogliflozin and phlorizin revealed that while both drugs induced significant urinary glucose excretion under hyperglycemic conditions, tofogliflozin had minimal impact on renal glucose reabsorption under hypoglycemic conditions, highlighting its lower risk of inducing hypoglycemia [].

(CSG452)

Tofogliflozin Carboxylated Derivative (M1)

Relevance: The identification of tofogliflozin's primary metabolite, M1, is crucial for understanding the drug's metabolic pathway and potential drug-drug interactions. Studies have shown that both tofogliflozin and M1 have a low potential for CYP enzyme inhibition, suggesting a minimal risk of pharmacokinetic drug interactions []. This characteristic of tofogliflozin and its primary metabolite makes it potentially safer for co-administration with other drugs, especially in patients with type 2 diabetes often requiring multiple medications.

Overview

Tofogliflozin is a novel compound classified as a sodium-glucose co-transporter 2 inhibitor. It is primarily developed for the treatment of type 2 diabetes mellitus by promoting glycemic control through the inhibition of glucose reabsorption in the kidneys. This mechanism leads to increased glucose excretion in urine, thereby lowering blood glucose levels. Tofogliflozin has been shown to have beneficial effects on body weight and cardiovascular health in various studies, making it a significant candidate in diabetes management .

Source and Classification

Tofogliflozin was synthesized and developed by Chugai Pharmaceutical Co., Ltd. in Japan. It belongs to the class of drugs known as sodium-glucose co-transporter 2 inhibitors, which also includes other compounds like dapagliflozin and empagliflozin. These medications are designed to help manage blood sugar levels in patients with type 2 diabetes by inhibiting the reabsorption of glucose in the renal tubules, thus enhancing urinary glucose excretion .

Synthesis Analysis

The synthesis of tofogliflozin involves several key steps:

  1. Starting Materials: The synthesis begins with specific precursor compounds that undergo various chemical transformations.
  2. Protecting Groups: A strategic selection of protecting groups is crucial to ensure that specific functional groups remain unreacted during certain steps of the synthesis process .
  3. Key Reactions: The synthesis typically involves intramolecular cyclization reactions, such as the [4 + 2] cycloaddition, which is essential for constructing the dihydroisobenzofuran structure integral to tofogliflozin .
  4. Purification: After synthesis, purification methods such as crystallization are employed to obtain pure tofogliflozin hydrate .
Molecular Structure Analysis

Tofogliflozin has a specific molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C20_{20}H25_{25}O5_{5}
  • Molecular Weight: Approximately 347.41 g/mol
  • Structural Features: The compound features a spirocyclic structure that includes a tetrahydrofuran ring fused with an isobenzofuran moiety, along with hydroxymethyl and ethylphenyl substituents.

The detailed structural data can be represented as follows:

PropertyValue
Molecular FormulaC20_{20}H25_{25}O5_{5}
Molecular Weight347.41 g/mol
Key Functional GroupsHydroxymethyl, Ethylphenyl
Chemical Reactions Analysis

Tofogliflozin participates in several chemical reactions during its synthesis and application:

  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, affecting its stability.
  2. Oxidation-Reduction: Certain functional groups may participate in redox reactions, influencing its pharmacological properties.
  3. Conjugation Reactions: These can occur during metabolic processes, affecting the drug's efficacy and clearance from the body.

The precise reaction mechanisms are vital for understanding both its synthesis and its behavior within biological systems.

Mechanism of Action

Tofogliflozin exerts its pharmacological effects primarily through the inhibition of sodium-glucose co-transporter 2 in the proximal convoluted tubule of the nephron:

Physical and Chemical Properties Analysis

Tofogliflozin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data varies based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Tofogliflozin is primarily utilized in scientific research and clinical settings for:

  • Diabetes Management: As an effective treatment option for type 2 diabetes mellitus, helping patients achieve better glycemic control.
  • Weight Management Studies: Its role in weight reduction makes it a subject of interest for obesity research.
  • Cardiovascular Health Research: Ongoing studies are evaluating its potential benefits on heart health and metabolic syndrome.

Properties

CAS Number

903565-83-3

Product Name

Tofogliflozin

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N

SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

CSG452; CSG-452; CSG 452; R-7201; R 7201; R7201; Tofogliflozin

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.